

Technical Support Center: (-)-Methoxamine

Dosage and Experimental Guidance

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Compound of Interest

Compound Name: Methoxamine, (-)-

Cat. No.: B1676408

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Welcome to the technical support center for the use of (-)-Methoxamine in pre-clinical research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments involving this selective α 1-adrenergic receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Methoxamine and what is its primary mechanism of action?

A1: (-)-Methoxamine is a potent and selective α 1-adrenergic receptor agonist. Its primary mechanism of action involves binding to and activating α 1-adrenergic receptors on vascular smooth muscle cells. This activation triggers a signaling cascade that results in vasoconstriction and a subsequent increase in systemic blood pressure.^{[1][2][3]} It is noted for its prolonged effect compared to other agonists like phenylephrine.^[4]

Q2: What is the signaling pathway activated by (-)-Methoxamine?

A2: Upon binding to the α 1-adrenergic receptor, (-)-Methoxamine initiates a conformational change in the receptor, activating the Gq protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).^[1] IP3 binds to receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca^{2+}) into the cytoplasm. The elevated intracellular Ca^{2+} concentration promotes the contraction of smooth muscle cells, leading to vasoconstriction.^[1]

Q3: What are the common administration routes for (-)-Methoxamine in animal studies?

A3: In animal studies, (-)-Methoxamine is typically administered parenterally. The most common routes are intravenous (IV) and intramuscular (IM) injection.^[5] The intravenous route provides a rapid onset of action, typically within 1-2 minutes, with a duration of about 60 minutes.^[5] The intramuscular route has a slower onset of 15-20 minutes but a longer duration of action of approximately 90 minutes.^[5] The choice of administration route will depend on the specific experimental design and desired pharmacokinetic profile.

Q4: How should (-)-Methoxamine be prepared and stored?

A4: (-)-Methoxamine hydrochloride is a crystalline powder that is soluble in water (1g in 2.5 ml) and alcohol (1g in 12 ml).^[6] For injection, it should be dissolved in a suitable sterile vehicle, such as saline. The pH of an aqueous solution is typically between 4.5 and 5.5.^[6] It is sensitive to light and should be stored in the dark in its original, securely sealed container.^{[6][7]} For long-term storage, it is recommended to store the lyophilized form at -20°C, where it is stable for up to 36 months.^[8]

Q5: What are the potential side effects of (-)-Methoxamine administration in animals?

A5: The most common side effects are direct consequences of its pharmacological action. These include a significant increase in blood pressure (hypertension) and a reflex slowing of the heart rate (bradycardia).^[2] Other potential side effects that have been observed include piloerection (hair standing on end), headache, and cold extremities.^{[3][9]} In some cases, particularly at higher doses, it can cause ventricular ectopic beats.^[6]

Dosage Adjustment Across Animal Strains

Adjusting the dosage of (-)-Methoxamine between different animal strains and species is a critical step for ensuring experimental success and animal welfare. Due to variations in metabolism, body surface area, and receptor sensitivity, a dose that is effective in one strain may be sub-optimal or toxic in another.

General Principles for Dose Adjustment

The most widely accepted method for extrapolating drug doses between different species is allometric scaling, which is based on the body surface area (BSA). This method is generally

more accurate than simple weight-based (mg/kg) scaling because many physiological parameters, including drug metabolism, scale more closely with BSA.

The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula:

$$\text{HED (mg/kg)} = \text{Animal dose (mg/kg)} \times (\text{Animal Km} / \text{Human Km})$$

Where Km is a conversion factor. While this formula is for animal-to-human conversion, the principle of using Km factors can be applied for conversions between different animal species.

Species	Body Weight (kg)	Body Surface Area (m ²)	Km Factor
Mouse	0.02	0.0066	3
Rat	0.15	0.025	6
Rabbit	1.8	0.15	12
Dog	8	0.4	20
Primate	3	0.24	12
Human	60	1.6	37

Note: These are general conversion factors. It is highly recommended to perform pilot studies to determine the optimal dose for a specific animal strain and experimental model.

Reported Dosages of (-)-Methoxamine in Different Animal Strains

The following table summarizes some reported dosages of (-)-Methoxamine in various animal models. These should be used as a starting point for experimental design and may require optimization.

Animal Species	Strain	Dosage	Route of Administration	Experimental Context	Reference
Dog	Mongrel	20 mg (single bolus)	Intravenous (IV)	Induction of ventricular fibrillation	[4] [10]
Rabbit	Not Specified	70 nmol/kg/min	Continuous IV Infusion	Induction of torsade de pointes	[5]
Rat	Not Specified	Not Specified	Continuous IV Infusion	To maintain systemic circulation after tetrodotoxin treatment	[5]
Rat	Streptozotocin-induced diabetic	Not specified, dose-dependent effects studied	Intravenous (IV)	To assess effects on left ventricular-arterial coupling	[11]
Mouse	Wild-type	Dose-dependent (in vitro)	Not applicable (isolated arteries)	Vasoconstriction studies	[12]

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Solution(s)
No observable effect at the calculated dose	<ul style="list-style-type: none">- Incorrect dosage calculation: Errors in allometric scaling or dilution calculations.- Strain-specific resistance: The chosen animal strain may be less sensitive to (-)-Methoxamine.- Improper administration: Incorrect injection technique (e.g., subcutaneous instead of intravenous).- Degraded compound: Improper storage (exposure to light) or expired compound.	<ul style="list-style-type: none">- Double-check all calculations.- Perform a dose-response study to determine the effective dose in your specific strain.- Ensure proper training in the intended administration technique.- Use a fresh, properly stored batch of (-)-Methoxamine.
Exaggerated hypertensive response or severe bradycardia	<ul style="list-style-type: none">- Dosage too high: The calculated dose may be excessive for the specific animal strain or individual animal.- Interaction with other drugs: Anesthetics or other co-administered drugs may potentiate the effects of (-)-Methoxamine.	<ul style="list-style-type: none">- Reduce the dosage in subsequent experiments.- Review the literature for potential drug interactions with your experimental agents.- Monitor cardiovascular parameters closely during and after administration.- Consider having atropine available to counteract severe bradycardia. [6]
High variability in response between animals	<ul style="list-style-type: none">- Inconsistent administration: Variations in injection volume or rate.- Underlying health differences: Subclinical health issues in some animals.- Genetic variability within the strain.	<ul style="list-style-type: none">- Standardize the administration protocol meticulously.- Ensure all animals are healthy and of a similar age and weight.- Increase the number of animals per group to improve statistical power.

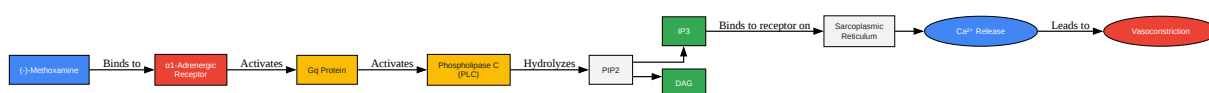
Precipitation of the drug in solution

- Incorrect solvent: Using a non-aqueous solvent in which methoxamine hydrochloride has low solubility.- pH issues: The pH of the final solution may be outside the optimal range for solubility.

- Dissolve (-)-Methoxamine hydrochloride in sterile saline or water for injection.- Check the pH of the solution; it should be between 4.5 and 5.5.[6]

Visualizations

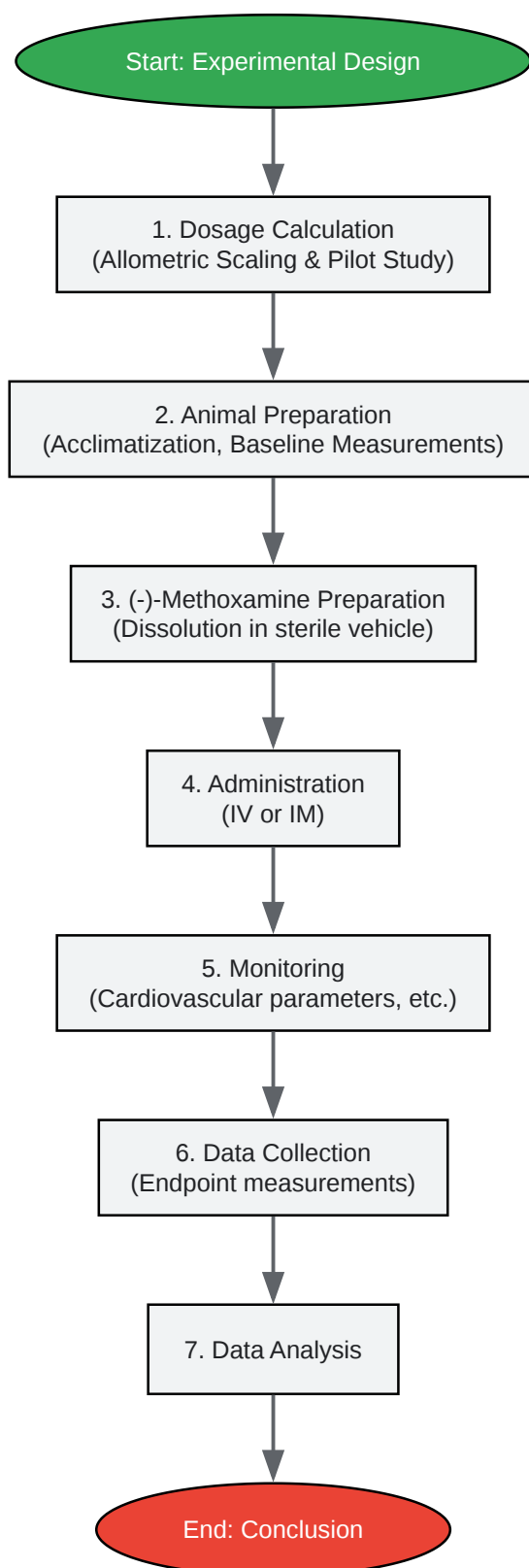
Signaling Pathway of (-)-Methoxamine



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Caption: Signaling pathway of (-)-Methoxamine leading to vasoconstriction.

General Experimental Workflow for a (-)-Methoxamine Study



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Caption: General workflow for in vivo experiments with (-)-Methoxamine.

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